molecular formula C17H9ClN2O3 B2953856 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 337483-63-3

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2953856
CAS No.: 337483-63-3
M. Wt: 324.72
InChI Key: RHFVTQPDVWYIFU-UHFFFAOYSA-N
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Description

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of coumarin and oxadiazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the coumarin moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-chlorophenyl group in 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one imparts unique electronic and steric properties, which can influence its biological activity and reactivity compared to similar compounds.

Properties

IUPAC Name

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3/c18-12-6-3-5-11(8-12)15-19-20-16(23-15)13-9-10-4-1-2-7-14(10)22-17(13)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFVTQPDVWYIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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